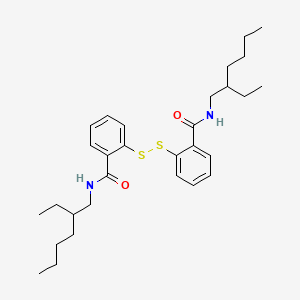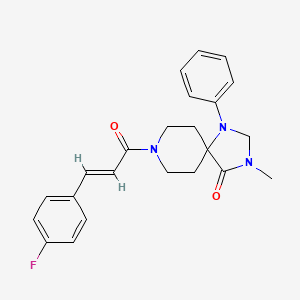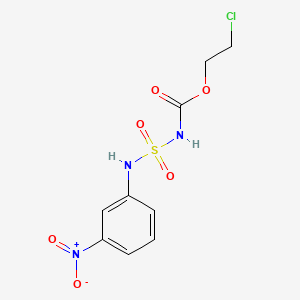
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a nitrophenyl group, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method involves the reaction of 3-nitroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-chloroethyl carbamate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloroethyl ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl ester under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Products where the chloroethyl group is replaced by the nucleophile.
科学的研究の応用
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in binding to target proteins, affecting their function. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Carbamic acid, (((4-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester: Similar structure but with a different position of the nitro group.
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a chloroethyl ester.
Uniqueness
Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. The chloroethyl ester moiety also allows for unique substitution reactions that are not possible with other similar compounds.
特性
CAS番号 |
116943-51-2 |
|---|---|
分子式 |
C9H10ClN3O6S |
分子量 |
323.71 g/mol |
IUPAC名 |
2-chloroethyl N-[(3-nitrophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C9H10ClN3O6S/c10-4-5-19-9(14)12-20(17,18)11-7-2-1-3-8(6-7)13(15)16/h1-3,6,11H,4-5H2,(H,12,14) |
InChIキー |
YGUWTQATQVLSEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


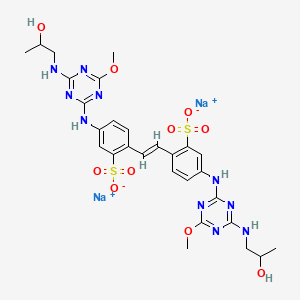
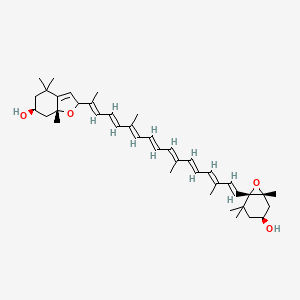
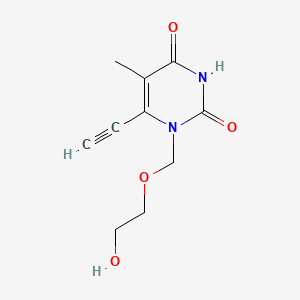
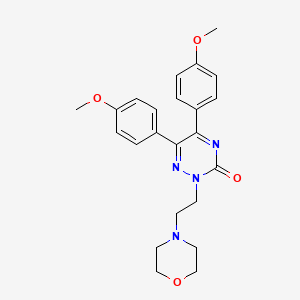
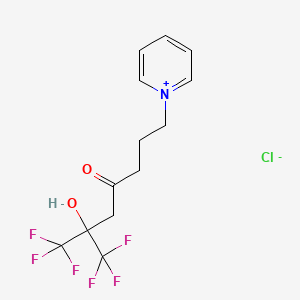
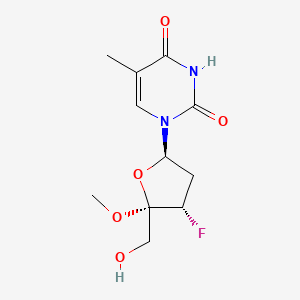
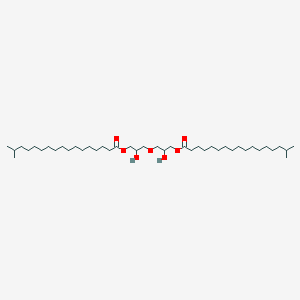
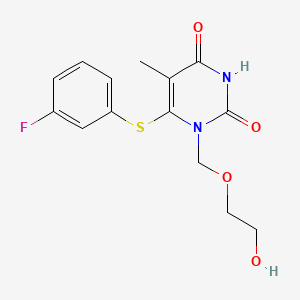
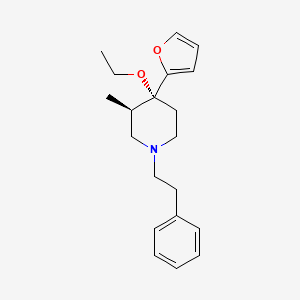
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
